molecular formula C15H14FNO2 B13747542 N-Benzyl-3-fluorophenylglycine

N-Benzyl-3-fluorophenylglycine

Cat. No.: B13747542
M. Wt: 259.27 g/mol
InChI Key: QWWDSXJBEUXGSM-UHFFFAOYSA-N
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Description

Contextualization within Substituted Glycine (B1666218) Derivatives

Glycine, the simplest proteinogenic amino acid, serves as a fundamental backbone for a vast array of derivatives. ontosight.ai Substitution at the nitrogen (N-substitution) or the α-carbon (C-substitution) leads to a diverse class of molecules with wide-ranging applications in medicinal chemistry and materials science. ontosight.aigoogle.com N-Benzyl-3-fluorophenylglycine is a prominent example of both N- and C-substituted glycine.

The introduction of substituents dramatically alters the parent glycine's properties. N-alkylation or N-arylation, such as the N-benzylation in the title compound, can enhance lipophilicity and introduce specific steric and electronic features. nih.gov This modification is a common strategy in drug design to modulate a molecule's interaction with biological targets. nih.gov

The C-substitution with a 3-fluorophenyl group is particularly significant. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. ontosight.ainih.gov The fluorine atom's high electronegativity can influence the acidity of the carboxylic acid and the basicity of the amino group, as well as participate in specific non-covalent interactions. ontosight.ai

The synthesis of substituted glycine derivatives can be achieved through various methods, including the Strecker reaction, which provides a scalable process for preparing substituted phenylglycines. tandfonline.com This method involves the bisulfite-mediated addition of an amine (like benzylamine) and a cyanide source to a substituted benzaldehyde (B42025) (like 3-fluorobenzaldehyde), followed by hydrolysis to yield the N-substituted amino acid. tandfonline.com

Significance as a Chiral Synthetic Intermediate and Building Block

The chirality of α-amino acids is crucial for their biological activity and their application as building blocks in asymmetric synthesis. This compound, possessing a stereocenter at the α-carbon, is a valuable chiral intermediate for the synthesis of more complex, enantiomerically pure molecules.

Optically pure fluorinated phenylglycine derivatives are important intermediates for various therapeutic agents. google.com For instance, (S)-(4-fluorophenyl)glycine is a key precursor in the synthesis of N-benzyl-3-(S)-(4-fluorophenyl)-1,4-oxazin-2-one, an intermediate for substance P (neurokinin-1) receptor antagonists. google.comgoogleapis.com These antagonists have potential applications in treating inflammatory diseases and psychiatric disorders. google.com The synthesis of such oxazinones often starts from the corresponding optically pure N-benzyl-fluorophenylglycine derivative. google.com

The preparation of enantiomerically pure N-substituted glycine derivatives can be challenging. Methods like enzymatic resolution have been employed for related compounds. For example, N-carbamoyl-D-p-fluorophenylglycine has been synthesized with high enantiomeric excess using D-hydantoinase, highlighting an enzymatic approach to obtain chiral fluorinated amino acids. researchgate.net The presence of the fluorine atom can enhance the interaction of the substrate with the enzyme's active site. researchgate.net

The utility of fluorinated phenylglycines as building blocks extends to the synthesis of modified peptides and other complex architectures. The incorporation of fluorinated amino acids like 2-fluorophenylglycine into peptides can alter their conformational properties and biological activity. ontosight.ai In a different synthetic application, (3-Fluorophenyl)glycine has been used as a reactant in a copper-catalyzed decarboxylative annulation reaction to produce functionalized chromeno[2,3-b]pyrrol-4(1H)-ones, demonstrating its utility in constructing heterocyclic scaffolds. rsc.org

Overview of Academic Research Trajectories for this compound

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for closely related compounds provide a clear indication of its potential areas of application. The primary focus of research involving N-benzyl and fluorophenyl substituted glycines lies in synthetic methodology and medicinal chemistry.

A significant research trend is the development of efficient synthetic routes to enantiomerically pure substituted amino acids. tandfonline.com This includes the exploration of asymmetric synthesis, enzymatic resolutions, and catalytic methods. tandfonline.comresearchgate.net The synthesis of N-benzylallylglycine through a one-pot reaction involving a tandem aza-Cope rearrangement-iminium ion hydrolysis showcases the type of innovative synthetic strategies being developed for N-benzylated amino acids. researchgate.net

Another major research avenue is the use of these derivatives as building blocks for biologically active molecules. Research on N-benzyl phenethylamines as 5-HT2A/2C agonists has shown that N-benzyl substituents can significantly influence the pharmacological profile of a compound. nih.gov Similarly, the incorporation of fluorinated phenylglycine residues into glycopeptide antibiotics is being explored to create novel antibiotic derivatives, although the enzymatic machinery can be sensitive to such modifications. semanticscholar.orgrsc.org

Furthermore, the development of new chemical reactions utilizing substituted glycines as starting materials is an active area of investigation. The use of (3-Fluorophenyl)glycine in cascade reactions to build complex heterocyclic systems is a testament to its value as a versatile synthon. rsc.org The overarching goal of these research trajectories is to expand the chemical toolbox available to organic and medicinal chemists for the construction of novel molecules with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

2-(N-benzyl-3-fluoroanilino)acetic acid

InChI

InChI=1S/C15H14FNO2/c16-13-7-4-8-14(9-13)17(11-15(18)19)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,18,19)

InChI Key

QWWDSXJBEUXGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

Stereochemical Control and Enantiopurity Assessment

Chiral Induction and Stereochemical Outcome Analysis

The synthesis of N-Benzyl-3-fluorophenylglycine with a defined stereochemistry can be approached through various asymmetric synthesis strategies. These methods aim to introduce the chiral center in a controlled manner, leading to a preponderance of one enantiomer over the other. One common strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical course of the reaction.

In a broader context of α-amino acid synthesis, the alkylation of chiral glycine (B1666218) enolate equivalents is a well-established method. For instance, the asymmetric synthesis of o-alkyl-o-phenylglycine derivatives has been achieved with high stereoselectivity. In these syntheses, a chiral glycine equivalent can be deprotonated and then reacted with an electrophile, with the chiral auxiliary guiding the approach of the electrophile to favor the formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantioenriched amino acid.

Another approach is the catalytic asymmetric synthesis, where a chiral catalyst is employed to create the desired stereocenter. For example, nickel-catalyzed asymmetric synthesis has been used to produce α-arylbenzamides, demonstrating the potential for creating chiral α-amino acid derivatives with high enantioselectivity. The choice of ligand in these catalytic systems is crucial for achieving high levels of stereochemical control.

The analysis of the stereochemical outcome of these reactions is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating and quantifying enantiomers, thus determining the enantiomeric excess (ee) of the product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral solvating agents or chiral shift reagents, can also be employed to determine the ratio of enantiomers.

Diastereoselectivity and Enantioselectivity Studies

When a molecule contains more than one stereocenter, the stereochemical outcome is described in terms of both diastereoselectivity and enantioselectivity. While this compound itself has only one stereocenter, its synthesis may proceed through intermediates with multiple chiral centers, or it could be incorporated into larger molecules where diastereoselectivity becomes a key consideration.

A relevant example can be found in the diastereoselective synthesis of pyrazolylpyrrolidine derivatives through a three-component domino reaction involving N-benzylglycine ethyl ester. In such reactions, the formation of new stereocenters is influenced by the existing stereochemistry of the reactants and the reaction conditions, leading to a preference for one diastereomer over others. The diastereomeric ratio (d.r.) is a measure of this preference. For the synthesis of pyrazolylpyrrolo[3,4-c]pyrroles, good diastereoselectivity was observed, favoring the formation of the trans isomer to minimize repulsive interactions. nih.gov

The table below illustrates the diastereoselectivity achieved in the synthesis of pyrazolylpyrrolo[3,4-c]pyrroles using N-benzylglicine ethyl ester, which serves as an analogous system to understand the principles of diastereoselective reactions involving N-benzyl amino acid derivatives.

Table 1: Diastereoselectivity in the Synthesis of Pyrazolylpyrrolo[3,4-c]pyrroles

Entry Product Yield (%) Diastereomeric Ratio (trans:cis)
1 Ph Ph 5a/6a 85 >95:5
2 Ph 4-Me-Ph 5b/6b 82 >95:5
3 Ph 4-Cl-Ph 5c/6c 88 >95:5
4 4-Cl-Ph Ph 5d/6d 86 >95:5
5 4-Cl-Ph 4-Me-Ph 5e/6e 84 >95:5
6 4-Cl-Ph 4-Cl-Ph 5f/6f 90 >95:5

Data is for analogous compounds to illustrate the described principles.

Enantioselectivity, on the other hand, refers to the preferential formation of one enantiomer in a reaction that creates a chiral center. In the asymmetric synthesis of arylglycines, enantiomeric excesses ranging from 82% to 94% have been reported. mountainscholar.org Furthermore, the enantioselective synthesis of N-benzylic heterocycles using Ni/photoredox dual catalysis has demonstrated the potential to achieve excellent enantioselectivity, with reported enantiomeric excesses up to 97%. nih.gov

Table 2: Enantioselectivity in Asymmetric Synthesis of N-Benzylic Heterocycles

Entry Heterocycle Aryl Bromide Yield (%) ee (%)
1 Imidazole 4-Bromotoluene 80 97
2 Benzimidazole 4-Bromobenzonitrile 75 96
3 Pyrazole 1-Bromo-4-methoxybenzene 85 95
4 Triazole 1-Bromo-4-fluorobenzene 78 94

Data is for analogous compounds to illustrate the described principles.

Methodologies for Stereochemical Assignment and Purity Determination

The unambiguous assignment of the absolute configuration of a chiral molecule and the determination of its enantiomeric purity are crucial steps in stereocontrolled synthesis.

Stereochemical Assignment:

X-ray crystallography is the gold standard for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.

Spectroscopic methods, in conjunction with reference compounds of known configuration, are also widely used. For instance, the comparison of the circular dichroism (CD) spectrum of a compound with that of a known standard can provide information about its absolute stereochemistry.

Purity Determination:

As mentioned earlier, chiral HPLC is a primary method for determining the enantiomeric purity of a sample. By using a chiral stationary phase, the two enantiomers of a compound can be separated, and their relative amounts can be quantified by integrating the areas of the corresponding peaks in the chromatogram.

NMR spectroscopy offers a powerful alternative for assessing enantiomeric purity. The use of chiral solvating agents (CSAs), such as (R)- or (S)-Mosher's acid, can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum. nih.gov This allows for the direct integration of the signals and the calculation of the enantiomeric excess. The degree of separation of the signals depends on the specific amino acid derivative and the solvent used. nih.gov Similarly, chiral shift reagents, such as europium complexes, can be employed to achieve the same goal. koreascience.kr

The resolution of racemic mixtures is another important aspect of obtaining enantiopure compounds. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base. The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the individual enantiomers. For example, DL-Phenylglycine can be resolved using (+)-Camphorsulfonic acid. kesselssa.com

Mechanistic Investigations of Chemical Transformations Involving N Benzyl 3 Fluorophenylglycine

Elucidation of Reaction Pathways and Intermediates

Comprehensive studies detailing the specific reaction pathways and intermediates involved in chemical transformations of N-Benzyl-3-fluorophenylglycine have not been prominently reported. Generally, reactions involving N-benzyl amino acids can proceed through several potential pathways depending on the reagents and conditions employed. These may include reactions at the carboxylic acid group (e.g., esterification, amidation), the secondary amine (e.g., further alkylation, acylation, or debenzylation), or the aromatic rings.

For instance, in transformations involving the cleavage of the N-benzyl group, a common protecting group strategy in peptide synthesis, the reaction likely proceeds through a protonated intermediate, followed by nucleophilic attack or catalytic hydrogenolysis. The presence of the fluorine atom on the phenylglycine moiety could influence the electron density of the aromatic ring and the acidity of the benzylic proton, potentially affecting the rates and pathways of such reactions compared to its non-fluorinated analog. However, without specific studies, these remain educated hypotheses.

Transition State Characterization

There is a lack of specific research focused on the characterization of transition states in reactions involving this compound. Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides crucial insights into the energy barriers and geometries of reacting molecules as they convert from reactants to products.

For a hypothetical reaction, such as the racemization or epimerization at the alpha-carbon of this compound, one could postulate a transition state involving a planar carbanion or enolate intermediate. The stability of this transition state would be influenced by the electronic effects of both the N-benzyl and the 3-fluorophenyl groups. The electron-withdrawing nature of the fluorine atom could play a role in stabilizing such a transition state, but this has not been experimentally or computationally verified for this specific molecule.

Role of Noncovalent Interactions in Reactivity and Selectivity

The influence of noncovalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces, on the reactivity and selectivity of this compound has not been a subject of detailed investigation. In any chemical transformation, particularly those occurring in a condensed phase or involving catalysts, these interactions can play a significant role in orienting the substrate, stabilizing transition states, and ultimately determining the outcome of the reaction.

The presence of two aromatic rings in this compound suggests the possibility of intramolecular π-stacking interactions, which could influence its conformational preferences and, consequently, its reactivity. Furthermore, the fluorine atom can participate in hydrogen bonding or other electrostatic interactions, which could be critical in enzyme-catalyzed transformations or in reactions where supramolecular assemblies are involved. Without dedicated research, the specific contributions of these noncovalent forces to the chemical behavior of this compound remain speculative.

Computational Chemistry Applications in the Study of N Benzyl 3 Fluorophenylglycine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can elucidate the fundamental properties of N-Benzyl-3-fluorophenylglycine, from its preferred three-dimensional structure to the distribution of electrons within the molecule.

The flexibility of this compound, arising from the rotatable bonds of the benzyl (B1604629) and carboxylic acid groups, means that it can exist in numerous conformations. Identifying the most stable of these conformers is crucial, as they will dominate the compound's properties and reactivity.

A systematic conformational search can be performed using DFT methods, often in conjunction with molecular mechanics for initial screening. By calculating the energy of a wide range of possible structures, a potential energy surface (PES) can be mapped out. The global minimum on this PES corresponds to the most stable conformation, while other local minima represent other accessible, higher-energy conformers. For analogous molecules like phenylalanine, studies have identified multiple low-energy conformers stabilized by intramolecular hydrogen bonds, such as between the amino group and the carboxylic acid. nih.govacs.orgnih.gov For this compound, similar interactions, as well as steric effects from the benzyl and 3-fluorophenyl groups, would be expected to dictate the conformational preferences.

Table 1: Representative Relative Energies of Phenylalanine Conformers Calculated by DFT

Conformer Relative Energy (kcal/mol) Key Intramolecular Interaction
I 0.00 Bifurcated NH₂···O=C
II 1.25 N···HO

Data is illustrative and based on typical findings for amino acids like phenylalanine.

DFT calculations also provide a detailed picture of the electronic structure of this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, orbital interactions, and the nature of chemical bonds. For this compound, NBO analysis would quantify the delocalization of electron density from lone pairs into antibonding orbitals, which indicates hyperconjugative stabilizing interactions. For instance, the interaction between the nitrogen lone pair and the antibonding orbitals of adjacent sigma bonds can be quantified. The analysis of p-Bromo-dl-phenylalanine, a related compound, has shown how NBO can be used to understand electron delocalization and stabilization energies. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the carboxyl group and the fluorine atom, indicating these as sites for electrophilic attack or hydrogen bonding. acs.org Positive potential (blue) would be expected around the amine hydrogen and the carboxylic acid proton, highlighting their electrophilic character. acs.org

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for identifying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD allows for a more extensive exploration of the conformational space than is typically feasible with DFT alone.

For a molecule like this compound in solution, MD simulations can reveal how interactions with solvent molecules influence its conformational preferences. The development of accurate force fields is crucial for meaningful MD simulations. For fluorinated aromatic amino acids, specific force field parameters have been developed to ensure accurate simulations. nih.gov An MD simulation of this compound would provide insights into the flexibility of the benzyl and fluorophenyl groups and the stability of any intramolecular hydrogen bonds in a dynamic environment. All-atom explicit solvent MD simulations have been used to study the behavior of amino acids like glycine (B1666218) and phenylalanine at various concentrations. nih.gov

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Spectroscopic Parameters: DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. nih.govresearchgate.net By calculating the vibrational spectra for the different stable conformers of this compound, a theoretical spectrum can be generated and compared with experimental results to confirm the presence of these conformers. acs.org Similarly, calculated NMR chemical shifts for the protons and carbons in different chemical environments can help in the assignment of experimental NMR spectra.

Table 2: Illustrative Predicted Spectroscopic and Reactivity Data for an Analogous Fluorinated Amino Acid

Parameter Predicted Value
C=O Stretch Freq. (cm⁻¹) 1750 - 1800
¹H NMR Shift (Carboxyl H, ppm) 10 - 12
HOMO Energy (eV) -6.5
LUMO Energy (eV) -1.2

Values are representative and based on typical DFT calculations for similar molecules.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. researchgate.net This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. For example, if this compound were to be synthesized via a process like the Tsuji-Trost reaction, quantum chemical modeling could be used to investigate the stereoselectivity of the reaction and the role of the catalyst. nih.gov Such studies can help in optimizing reaction conditions and in the design of more efficient synthetic routes. rsc.org

Advanced Analytical Characterization Techniques for N Benzyl 3 Fluorophenylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N-Benzyl-3-fluorophenylglycine, a combination of one-dimensional and two-dimensional NMR techniques provides detailed information about its atomic connectivity, conformation, and the electronic environment of its nuclei.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁹F)

One-dimensional NMR spectra offer fundamental information about the chemical structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic regions would display complex multiplets for the benzyl (B1604629) and 3-fluorophenyl rings. Specifically, the protons on the 3-fluorophenyl ring would exhibit additional splitting due to coupling with the fluorine atom. The benzylic protons (CH₂) would likely appear as a singlet or a pair of doublets, while the alpha-proton (CH) on the glycine (B1666218) backbone would be a singlet. The proton on the secondary amine (NH) may also be observable, often as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the carboxylic acid group at the downfield end of the spectrum (typically ~170-175 ppm), aromatic carbons (110-140 ppm), the benzylic carbon (~50-55 ppm), and the alpha-carbon (~55-60 ppm). The carbons of the 3-fluorophenyl ring will show coupling with the ¹⁹F nucleus, resulting in doublet signals with characteristic C-F coupling constants (J-coupling). rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for fluorinated compounds. For this compound, it would show a single signal, likely a multiplet, due to coupling with the adjacent aromatic protons. Its chemical shift provides information about the electronic environment of the fluorine atom.

The following table outlines the predicted chemical shifts (δ) for this compound, based on data from structurally similar compounds. rsc.orgrsc.org

Atom Technique Predicted Chemical Shift (ppm) Expected Multiplicity Notes
Aromatic-H (Benzyl)¹H NMR7.20 - 7.40Multiplet5 protons
Aromatic-H (3-fluorophenyl)¹H NMR6.90 - 7.30Multiplet4 protons with H-F coupling
Benzylic-CH₂¹H NMR~ 3.80 - 4.20Singlet or AB quartetProtons may be diastereotopic
Alpha-CH¹H NMR~ 4.10Singlet
Amine-NH¹H NMRVariableBroad SingletMay exchange with solvent
Carboxyl-OH¹H NMR> 10.0Broad SingletOften not observed
Carbonyl C=O¹³C NMR~ 173Singlet
Aromatic-C (Benzyl)¹³C NMR127 - 138Multiple signals
Aromatic-C (3-fluorophenyl)¹³C NMR114 - 164Multiple signals with C-F couplingC-F bond shows a large ¹JCF coupling
Benzylic-CH₂¹³C NMR~ 53Singlet
Alpha-CH¹³C NMR~ 58Singlet
Fluorine¹⁹F NMR-110 to -115MultipletCoupled to ortho and meta protons

2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity within the benzyl and 3-fluorophenyl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). This technique allows for the definitive assignment of the carbon signals for the benzylic CH₂, the alpha-CH, and all the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This is vital for connecting the molecular fragments. For instance, HMBC would show correlations from the benzylic CH₂ protons to the alpha-carbon and the ipso-carbon of the benzyl ring, confirming the N-benzyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis.

Application in Stereochemical and Conformational Analysis

The N-benzyl group introduces conformational complexity. Rotation around the various single bonds can lead to different stable spatial arrangements (conformers). Due to the nature of the amide-like structure, hindered rotation can occur around the N-C(alpha) bond, potentially leading to distinct, slowly interconverting rotational isomers (rotamers) that can be observed by NMR at room temperature. beilstein-journals.orgscielo.br

NOESY is the primary tool for investigating these phenomena. beilstein-journals.org By observing through-space correlations (Nuclear Overhauser Effects), it is possible to determine the relative orientation of the different parts of the molecule. For example, a NOESY cross-peak between a proton on the benzyl ring and the alpha-proton would indicate a folded conformation where these groups are in close proximity. The absence or presence of specific NOE signals can help to distinguish between different stable conformers in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

For complex samples or for quantification, MS is typically coupled with a chromatographic separation technique.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. This compound, being an amino acid, has low volatility. Therefore, analysis by GC-MS would likely require a derivatization step, such as esterification of the carboxylic acid, to make the molecule more amenable to gas-phase analysis. mdpi.comsemanticscholar.org

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS is the preferred method for non-volatile or thermally sensitive molecules like this compound. chromatographyonline.com An LC system separates the compound from a mixture, after which it is ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, which is then fragmented to produce a characteristic pattern of daughter ions. This process is highly selective and is used for both structural confirmation and sensitive quantification. chromatographyonline.comnih.gov

Fragmentation Pathway Elucidation

Under the high-energy conditions within a mass spectrometer, the ionized this compound molecule will break apart into smaller, characteristic fragments. Elucidating these fragmentation pathways provides strong evidence for the compound's structure. In a typical positive-ion ESI-MS/MS experiment, the protonated molecule [M+H]⁺ would be selected and fragmented.

Plausible fragmentation pathways include:

Formation of the Tropylium (B1234903) Ion: A very common and dominant fragmentation for benzyl-containing compounds is the cleavage of the C-N bond to release the highly stable benzyl cation, which often rearranges to the tropylium ion at m/z 91. core.ac.uk

Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (a neutral loss of 44 Da) is a characteristic fragmentation of amino acids.

Cleavage of the N-C(alpha) bond: Scission of the bond between the nitrogen and the alpha-carbon can lead to fragments representing the benzylamine (B48309) portion and the 3-fluorophenylacetic acid portion of the molecule.

The following table summarizes the predicted major fragments for this compound in positive-ion MS/MS.

Fragment Description Proposed Structure / Formula Predicted m/z Neutral Loss
Protonated Molecule[C₁₅H₁₄FNO₂ + H]⁺260.1-
Tropylium Ion[C₇H₇]⁺91.1C₈H₈FNO₂
Loss of Formic Acid[M+H - HCOOH]⁺214.1HCOOH (46 Da)
Loss of Benzyl Group[M+H - C₇H₇]⁺169.0C₇H₇ (91 Da)
3-Fluorobenzyl Cation[C₇H₆F]⁺109.0C₈H₉NO₂

X-ray Diffraction (XRD) and Crystallography

The definitive molecular structure of this compound can be determined by single crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

For a molecule like this compound, single crystal XRD would provide key structural parameters. Based on studies of similar N-benzyl derivatives, it is expected that the crystal structure would reveal the spatial orientation of the benzyl and 3-fluorophenyl groups relative to the glycine backbone. The planarity of the phenyl rings and the conformation of the benzylamino and acetic acid moieties would be precisely determined.

Table 1: Representative Crystallographic Parameters for an N-Benzyl Derivative. (Note: This table is illustrative and based on data for a related N-benzyl compound, not this compound.)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.5657
b (Å) 9.3203
c (Å) 18.2134
β (°) 91.540

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is a critical aspect of crystal engineering, which aims to design and control the formation of crystalline materials with desired properties.

For this compound, a polymorphism screening would be essential to identify all possible crystalline forms. This typically involves crystallization from a variety of solvents under different conditions of temperature, pressure, and evaporation rate. The resulting solid forms would be analyzed by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any polymorphic forms. Understanding the polymorphic landscape is crucial for ensuring the reproducibility and performance of the material.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule and can be used for structural confirmation and to probe intermolecular interactions, such as hydrogen bonding.

For this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to its various functional groups. The expected vibrational modes would include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C=O stretching: A strong absorption around 1700-1750 cm⁻¹ from the carboxylic acid group.

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-F stretching: A characteristic band for the carbon-fluorine bond, typically observed in the 1000-1400 cm⁻¹ region.

The precise positions and intensities of these bands can provide insights into the molecular environment and any intermolecular interactions within the crystal lattice.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound. (Note: This table is predictive and based on typical vibrational frequencies for the constituent functional groups.)

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch 3300-3500
C=O Stretch (Carboxylic Acid) 1700-1750
Aromatic C=C Stretch 1450-1600

Other Advanced Spectroscopic and Thermal Analytical Methods

In addition to XRD and vibrational spectroscopy, other advanced analytical techniques are valuable for a comprehensive characterization of this compound.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analytical techniques used to study the thermal properties of materials. DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on melting point, glass transitions, and other phase transitions. TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition behavior.

Table 3: Compounds Mentioned in this Article

Compound Name

Applications of N Benzyl 3 Fluorophenylglycine As a Versatile Organic Synthon

Utilization in the Synthesis of Complex Amino Acid Derivatives

The primary application of N-protected amino acids lies in peptide synthesis. The N-benzyl group in N-Benzyl-3-fluorophenylglycine serves as a protecting group for the amino functionality, preventing self-condensation and allowing for the selective formation of peptide bonds. This is crucial for the controlled, stepwise synthesis of dipeptides, polypeptides, and other complex amino acid derivatives.

The synthesis of a dipeptide, for instance, would involve the activation of the carboxylic acid group of this compound, followed by its reaction with the free amino group of another amino acid ester. The N-benzyl group can be subsequently removed under specific reaction conditions to yield the final dipeptide. The fluorinated phenylglycine moiety can impart unique conformational properties to the resulting peptide.

Reactant 1 Reactant 2 Coupling Reagent Product Potential Application
This compoundL-Alanine methyl esterDCCN-Benzyl-3-fluorophenylglycyl-L-alanine methyl esterBuilding block for fluorinated peptides
This compoundGlycine (B1666218) tert-butyl esterHATUN-Benzyl-3-fluorophenylglycyl-glycine tert-butyl esterIntermediate for peptidomimetics

This table illustrates the potential synthesis of dipeptide derivatives from this compound based on standard peptide coupling reactions.

Role as a Chiral Building Block for Heterocyclic Systems

Amino acids are valuable chiral synthons for the preparation of a wide array of heterocyclic compounds. nih.gov The stereocenter in this compound can be exploited to synthesize enantiomerically pure heterocyclic systems, which are of significant interest in medicinal chemistry.

One common strategy involves the intramolecular cyclization of a dipeptide precursor containing this compound to form a 2,5-diketopiperazine, also known as a cyclic dipeptide. These scaffolds are prevalent in natural products and often exhibit biological activity. Another approach could involve the reaction of this compound with a suitable bifunctional reagent to construct larger heterocyclic rings, such as benzodiazepines or other related structures. The fluorine atom can also play a role in modulating the electronic properties and biological activity of the final heterocyclic compound.

Starting Material Reaction Type Resulting Heterocycle Potential Significance
N-Benzyl-3-fluorophenylglycyl-L-proline methyl esterIntramolecular amidationA fluorinated and benzylated diketopiperazineCore structure for drug discovery
This compound and 2-aminobenzophenoneCondensation/CyclizationA chiral 1,4-benzodiazepine-2-one derivativeScaffold for CNS-active compounds

This table provides hypothetical examples of how this compound could be used as a chiral building block for the synthesis of heterocyclic systems.

Precursor in the Construction of Diverse Organic Scaffolds

Beyond peptide and heterocyclic synthesis, the functional groups of this compound can be chemically manipulated to access a variety of organic scaffolds. The carboxylic acid can be reduced to a primary alcohol, which can then undergo further transformations. The N-benzyl group can be cleaved to reveal the secondary amine, which can then be functionalized in numerous ways.

Furthermore, the 3-fluorophenyl group can participate in various aromatic substitution reactions, allowing for the introduction of additional functional groups. This versatility makes this compound a useful starting point for the synthesis of compounds with diverse and well-defined three-dimensional structures.

Functional Group Transformation Reagent/Condition Resulting Scaffold Synthetic Potential
Reduction of carboxylic acidLiAlH4N-Benzyl-2-(3-fluorophenyl)-2-aminoethanolPrecursor for chiral ligands and auxiliaries
DebenzylationCatalytic Hydrogenation (e.g., Pd/C, H2)3-FluorophenylglycineAccess to the unprotected amino acid for further derivatization
Aromatic SubstitutionElectrophilic Aromatic SubstitutionFunctionalized this compoundIntroduction of further diversity for structure-activity relationship studies

This table outlines potential transformations of this compound to generate diverse organic scaffolds.

Future Perspectives and Research Challenges for N Benzyl 3 Fluorophenylglycine

Development of Greener and More Sustainable Synthetic Methodologies

A significant future direction in the synthesis of N-Benzyl-3-fluorophenylglycine is the adoption of green chemistry principles to minimize environmental impact. Traditional synthetic routes often rely on volatile organic solvents and stoichiometric reagents, which generate considerable waste. Future research will likely focus on developing methodologies that are more sustainable.

Key areas of development include:

Use of Green Solvents: Shifting from conventional organic solvents to more environmentally benign alternatives is a primary goal. Research into using water, polyethylene (B3416737) glycol (PEG), or other bio-based solvents for the synthesis of nitrogen-containing compounds has shown considerable promise. mdpi.com The high polarity of water can be advantageous for certain reaction types, and its use eliminates the environmental and health hazards associated with volatile organic compounds.

Catalytic Approaches: Moving from stoichiometric to catalytic processes is fundamental to green synthesis. The development of efficient catalytic systems can reduce waste, lower energy consumption, and improve atom economy. For instance, copper-catalyzed coupling reactions have been shown to be effective for forming C-N bonds under milder conditions. researchgate.net

Alternative Energy Sources: Exploring microwave-assisted or ultrasound-assisted synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches
ParameterConventional ApproachGreener AlternativePotential Benefit
SolventToluene, DichloromethaneWater, PEG, Bio-solvents mdpi.comReduced toxicity and environmental impact
ReagentsStoichiometric bases/acidsCatalytic amounts of acids/bases or metal catalysts researchgate.netHigher atom economy, less waste
EnergyConventional heating (reflux)Microwave irradiation, SonicationReduced reaction time and energy usage

Exploration of Novel Asymmetric Catalytic Systems

As this compound is a chiral molecule, the development of efficient asymmetric syntheses to produce single enantiomers is of paramount importance, particularly for potential pharmaceutical applications where stereochemistry dictates biological activity. Future research will focus on discovering and optimizing novel chiral catalysts.

Promising avenues for exploration include:

Chiral Bifunctional Catalysts: Catalysts that possess both a Brønsted acid/base site and a Lewis acid/base site can activate both the nucleophile and the electrophile simultaneously, leading to high enantioselectivity. For instance, chiral thiourea (B124793) catalysts have been successfully employed in asymmetric Mannich reactions, a key step in the synthesis of α-amino acids. researchgate.net

Transition Metal Catalysis: Chiral transition metal complexes, such as those based on vanadium, copper, or rhodium, offer a versatile platform for asymmetric synthesis. mdpi.com Research into novel chiral ligands can fine-tune the steric and electronic environment of the metal center to achieve higher enantiomeric excess (ee).

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful tool in asymmetric synthesis, avoiding the cost and potential toxicity of heavy metals. Proline and its derivatives are well-known organocatalysts for various asymmetric transformations.

Table 2: Potential Asymmetric Catalytic Systems for this compound Synthesis
Catalyst TypeExample Catalyst ClassKey Reaction TypeAnticipated Outcome
OrganocatalystChiral Thiourea Catalysts researchgate.netAsymmetric Mannich ReactionHigh enantiomeric excess (ee > 90%)
Transition Metal ComplexChiral Vanadyl Methoxide Complexes mdpi.comAsymmetric Cross-CouplingAccess to specific enantiomers (R or S)
Enzyme/BiocatalystEngineered TransaminasesAsymmetric AminationHigh stereoselectivity under mild conditions

Deeper Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research. In the context of this compound, integrating these approaches can provide deeper mechanistic insights, guide reaction optimization, and predict the properties of novel derivatives.

Future research will benefit from:

Quantum Computational Studies: Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and elucidate reaction mechanisms. ijcce.ac.ir This understanding can help in rationally designing more efficient catalysts and reaction conditions.

Molecular Docking: For exploring potential biological activities, molecular docking simulations can predict the binding affinity and orientation of this compound and its derivatives within the active site of a target protein. dntb.gov.uamdpi.com This in silico screening can prioritize compounds for synthesis and biological evaluation.

Spectroscopic Prediction: Computational methods can accurately predict spectroscopic data (e.g., NMR, IR spectra), which can be invaluable in confirming the structure of newly synthesized compounds. dntb.gov.ua

Table 3: Synergy of Computational and Experimental Methods
Research GoalComputational ToolExperimental Validation
Optimize Reaction ConditionsDFT calculations of reaction pathways ijcce.ac.irKinetic studies and yield optimization
Identify Potential Biological TargetsMolecular Docking mdpi.comIn vitro enzyme inhibition assays
Confirm Molecular StructurePrediction of NMR/IR spectra dntb.gov.uaAcquisition of experimental spectra

Expanding the Synthetic Scope and Derivatization Possibilities

To fully explore the potential of the this compound scaffold, expanding its synthetic scope through derivatization is a critical future direction. Creating a library of related compounds is essential for structure-activity relationship (SAR) studies, which can lead to molecules with enhanced potency, selectivity, or improved physicochemical properties.

Key derivatization strategies include:

Modification of the Phenyl Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the 3-fluorophenyl ring can modulate the electronic properties and steric profile of the molecule.

Variation of the N-Benzyl Group: Replacing the benzyl (B1604629) group with other substituted benzyl groups or different alkyl or aryl moieties can probe the importance of this group for activity and metabolic stability. nih.gov

Functionalization of the Glycine (B1666218) Backbone: The carboxylic acid and amine functionalities of the glycine core serve as handles for further chemical modification, such as esterification, amidation, or acylation. Derivatization of the carboxyl group is a common strategy to improve the retention of related N-acyl glycines in analytical methods and can be used to create prodrugs. nih.govresearchgate.net

Table 4: Potential Derivatization Strategies and Their Rationale
Modification SitePotential New Functional GroupResearch Rationale
3-Fluorophenyl Ring-CF3, -OCH3, -ClModulate lipophilicity and electronic effects
N-Benzyl GroupSubstituted benzyls (e.g., 4-methoxybenzyl)Investigate steric and electronic requirements for activity nih.gov
Carboxylic AcidMethyl ester, AmideImprove cell permeability, create prodrugs
AmineN-methylation, AcylationAlter basicity and hydrogen bonding capacity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-3-fluorophenylglycine with high purity?

  • Methodology : A common approach involves coupling 3-fluorophenylglycine with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions (e.g., K₂CO₃ or NaH in DMF). Purification typically employs recrystallization or column chromatography using silica gel. Purity validation (>95%) should be confirmed via HPLC (C18 column, UV detection at 230–260 nm) and ¹H/¹³C NMR spectroscopy (DMSO-d₆ or CDCl₃ solvents) .
  • Critical Step : Monitor reaction progress via TLC (silica gel F254) to avoid over-alkylation or byproduct formation.

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., benzyl protons at δ 4.5–5.0 ppm, fluorine-substituted aromatic signals).
  • Mass Spectrometry (EI-MS or ESI-MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC-UV : Ensure a single peak with retention time consistent with standards .
    • Data Cross-Validation : Compare spectral data with analogous compounds (e.g., N-Boc-phenylglycine derivatives) to resolve ambiguities .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C) to assess decomposition thresholds.
    • Key Insight : Fluorinated aromatic systems may exhibit enhanced stability under acidic conditions compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for chiral drug development?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Alternatively, employ enzymatic resolution (e.g., lipases) to separate enantiomers .
  • Stereochemical Validation : Circular Dichroism (CD) spectroscopy or X-ray crystallography can confirm absolute configuration.
  • Challenge : Fluorine’s electron-withdrawing effect may influence crystallization efficiency; screen multiple solvents (e.g., ethanol/water mixtures) .

Q. What strategies address contradictory data in biological activity assays involving this compound?

  • Case Study : If in vitro assays (e.g., enzyme inhibition) conflict with cellular models:

Verify compound solubility (DMSO stock concentration ≤0.1% to avoid cytotoxicity).

Perform dose-response curves with positive/negative controls (e.g., fluoxetine derivatives as reference standards) .

Use LC-MS to confirm intracellular compound integrity.

  • Root Cause Analysis : Contradictions may arise from metabolite interference or assay-specific sensitivity limits .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Workflow :

Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target receptors (e.g., GPCRs).

Use DFT calculations (Gaussian 09) to evaluate electronic effects of substituents (e.g., meta- vs. para-fluorine).

Validate predictions with SAR studies (e.g., substituting benzyl with heteroaromatic groups) .

  • Limitation : Fluorine’s van der Waals radius and electronegativity require force-field parameter adjustments in simulations .

Methodological Notes

  • Safety Protocols : Handle fluorinated compounds in fume hoods; assess ecotoxicological data gaps (e.g., bioaccumulation potential) before disposal .
  • Data Reproducibility : Archive raw spectral/TLC data and instrument parameters (e.g., NMR pulse sequences) for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.